molecular formula C17H19IN2O4S B12452241 N-(2-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N-(2-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12452241
M. Wt: 474.3 g/mol
InChI Key: IDAQNMGXRQYYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of ethoxy, iodophenyl, and methylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyphenylamine, undergoes a reaction with an appropriate reagent to introduce the ethoxy group.

    Iodination: The intermediate is then subjected to iodination using iodine or an iodine-containing reagent to introduce the iodophenyl group.

    Sulfonylation: The iodinated intermediate is reacted with a sulfonylating agent, such as methylsulfonyl chloride, to introduce the methylsulfonyl group.

    Coupling with Glycinamide: Finally, the sulfonylated intermediate is coupled with glycinamide under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the iodine atom.

Scientific Research Applications

N-(2-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-(2-ethoxyphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N-(2-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the iodophenyl group, which can participate in specific chemical reactions and interactions that are not possible with other halogenated derivatives. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C17H19IN2O4S

Molecular Weight

474.3 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H19IN2O4S/c1-3-24-16-7-5-4-6-15(16)19-17(21)12-20(25(2,22)23)14-10-8-13(18)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,21)

InChI Key

IDAQNMGXRQYYHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.